2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide
Overview
Description
Piperazine phosphate is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms. It is commonly used as an anthelmintic agent to treat infections caused by roundworms and pinworms . Piperazine phosphate is known for its ability to paralyze parasites, allowing the host body to expel them easily .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of piperazine phosphate involves dissolving phosphoric acid and anhydrous piperazine in an organic solvent. The two substances are then salified in a reaction kettle under suitable reaction conditions. After the reaction is complete, the mixture undergoes cooling crystallization, centrifugation, washing, and vacuum drying to obtain piperazine phosphate . This method achieves a high yield and purity, making it suitable for industrial production .
Industrial Production Methods: Industrial production of piperazine phosphate often employs fewer organic solvents and achieves a yield of over 90%. The process is simple, cost-effective, and easy to scale up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Piperazine phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a weak base with two pKb values of 5.35 and 9.73 at 25°C . Piperazine readily absorbs water and carbon dioxide from the air .
Common Reagents and Conditions: Common reagents used in reactions involving piperazine phosphate include phosphoric acid, anhydrous piperazine, and organic solvents . The reaction conditions typically involve salification, cooling crystallization, and vacuum drying .
Major Products Formed: The major product formed from the reaction of piperazine with phosphoric acid is piperazine phosphate. This compound is often used in pharmaceutical applications due to its anthelmintic properties .
Scientific Research Applications
Piperazine phosphate has a wide range of scientific research applications. It is used in chemistry as a basic and hydrophilic group to optimize the pharmacokinetic properties of molecules . In biology and medicine, piperazine phosphate is used as an anthelmintic agent to treat infections caused by roundworms and pinworms . It is also used in the development of flame retardant systems for improving the fire safety of polypropylene composites .
Mechanism of Action
Piperazine phosphate exerts its effects by acting as a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of the worm . This action allows the host body to expel the paralyzed parasites easily .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to piperazine phosphate include piperazine citrate and piperazine adipate . These compounds also contain the piperazine moiety and are used for similar anthelmintic purposes .
Uniqueness: Piperazine phosphate is unique in its high yield and purity during industrial production, making it a cost-effective and efficient option for pharmaceutical applications . Its ability to paralyze parasites through GABA receptor agonism also sets it apart from other anthelmintic agents .
Properties
IUPAC Name |
2-bromo-1-pyrazin-2-ylethanone;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O.BrH/c7-3-6(10)5-4-8-1-2-9-5;/h1-2,4H,3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCBXZRKUNIAMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626255 | |
Record name | 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126353-32-0 | |
Record name | 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(pyrazin-2-yl)ethan-1-one hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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